molecular formula C10H10N2 B3253518 1,7-Naphthalenediamine CAS No. 2243-64-3

1,7-Naphthalenediamine

Cat. No. B3253518
CAS RN: 2243-64-3
M. Wt: 158.2 g/mol
InChI Key: ZDWYJINCYGEEJB-UHFFFAOYSA-N
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Description

1,7-Naphthalenediamine, also known as Diaminonaphthalene, is an isomer of naphthalene substituted with two amine groups (NH2). It is a white solid that tends to air-oxidize .


Synthesis Analysis

The synthesis of 1,7-Naphthalenediamine and its derivatives has been reported in several studies. For instance, one study reported the preparation of largely π-extended naphthalenediimides using efficient palladium-catalyzed C–H/C–H homocouplings, with yields of up to 94% .


Chemical Reactions Analysis

1,7-Naphthalenediamine has been used in the synthesis of various chemical compounds. For instance, it has been used in the preparation of transition metal complexes of Cr (III), Mn (II), Fe (III), Co (II), Ni (II), Cu (II), Zn (II) and Cd (II) metal ions .

Scientific Research Applications

Biomonitoring and Occupational Exposure

1,7-Naphthalenediamine (NDA) plays a crucial role in biomonitoring methods for assessing occupational exposure, particularly in the plastics industry. Studies like Sepai and Sabbioni (2017) demonstrate its significance in evaluating exposure to sensitizing agents like 1,5-naphthalene diisocyanate (NDI). This research found 1,7-Naphthalenediamine in significant quantities in workers' urine, correlating well with plasma levels, thereby suggesting its utility as a biomarker for occupational exposure assessment (Sepai & Sabbioni, 2017).

Anticancer Properties

1,7-Naphthalenediamine has been investigated for its potential in anticancer applications. Salahuddin et al. (2014) synthesized derivatives of 1,7-Naphthalenediamine and evaluated their anticancer efficacy. The findings revealed significant activity against breast cancer cell lines, indicating the potential of 1,7-Naphthalenediamine derivatives in developing new anticancer agents (Salahuddin et al., 2014).

Mass Spectrometry Imaging in Biomedical Research

The use of 1,7-Naphthalenediamine hydrochloride in mass spectrometry imaging (MSI) of small molecules in tissues is notable. Liu et al. (2014) utilized 1,7-Naphthalenediamine hydrochloride for MALDI-MSI in biomedical research, enabling the visualization of metabolic changes in tissues under pathological conditions like cerebral ischemia. This highlights its application in elucidating complex metabolic mechanisms (Liu et al., 2014).

properties

IUPAC Name

naphthalene-1,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWYJINCYGEEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)N)C(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70945116
Record name Naphthalene-1,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2243-64-3
Record name 1,7-Naphthalenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,7-Diaminonaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene-1,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70945116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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